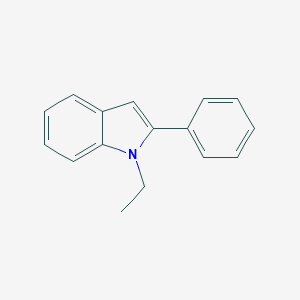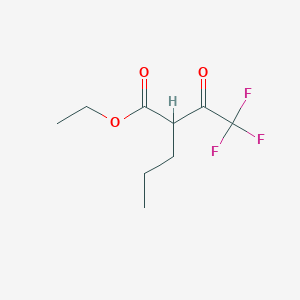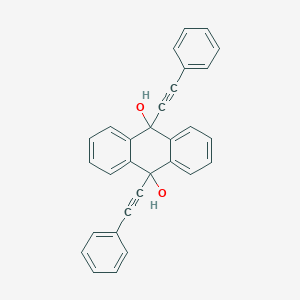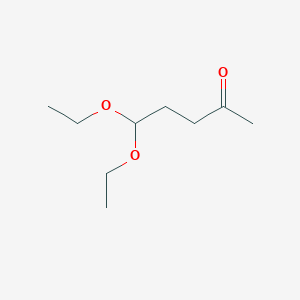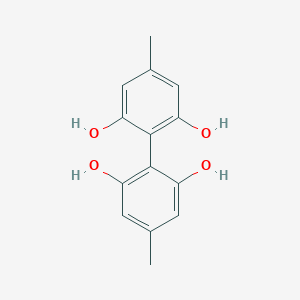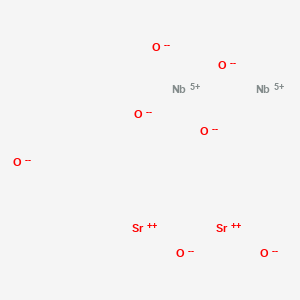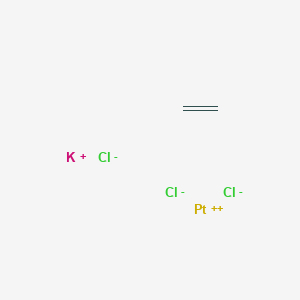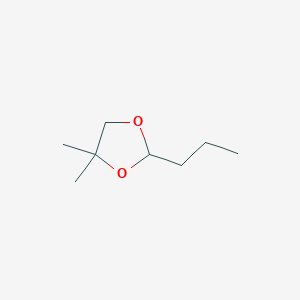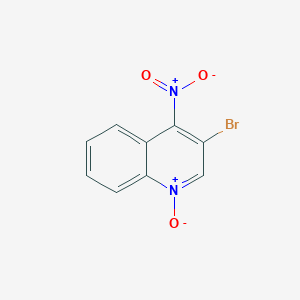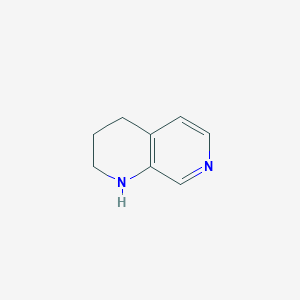![molecular formula C16H20N2 B080111 12-methyl-2,3,4,6,7,12b-hexahydro-1H-indolo[2,3-a]quinolizine CAS No. 13233-45-9](/img/structure/B80111.png)
12-methyl-2,3,4,6,7,12b-hexahydro-1H-indolo[2,3-a]quinolizine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
12-methyl-2,3,4,6,7,12b-hexahydro-1H-indolo[2,3-a]quinolizine is a chemical compound that belongs to the class of indole alkaloids. It is a potent bioactive molecule that has been found to exhibit various biological activities.
作用機序
The mechanism of action of 12-methyl-2,3,4,6,7,12b-hexahydro-1H-indolo[2,3-a]quinolizine is not fully understood. However, it has been found to interact with various molecular targets in the body, including receptors and enzymes. It has been shown to inhibit the activity of certain enzymes that are involved in inflammation and cancer progression.
生化学的および生理学的効果
The biochemical and physiological effects of 12-methyl-2,3,4,6,7,12b-hexahydro-1H-indolo[2,3-a]quinolizine have been studied extensively. It has been found to exhibit anti-inflammatory effects by inhibiting the production of inflammatory cytokines. It has also been found to inhibit the proliferation of cancer cells and induce apoptosis in these cells. Additionally, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One of the advantages of using 12-methyl-2,3,4,6,7,12b-hexahydro-1H-indolo[2,3-a]quinolizine in lab experiments is its potent biological activity. This makes it a useful tool for studying various biological processes. However, one of the limitations of using this compound is its complex synthesis method, which can make it difficult to obtain in large quantities.
将来の方向性
There are several future directions for the research on 12-methyl-2,3,4,6,7,12b-hexahydro-1H-indolo[2,3-a]quinolizine. One potential direction is to investigate its potential as a treatment for neurological disorders such as Alzheimer's disease. Another direction is to study its potential as an anti-cancer agent. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential molecular targets.
Conclusion
In conclusion, 12-methyl-2,3,4,6,7,12b-hexahydro-1H-indolo[2,3-a]quinolizine is a potent bioactive molecule that has been found to exhibit various biological activities. Its synthesis method is complex, but it has been studied extensively for its potential as a drug candidate. Further research is needed to fully understand its mechanism of action and potential applications in the field of medicine.
合成法
The synthesis of 12-methyl-2,3,4,6,7,12b-hexahydro-1H-indolo[2,3-a]quinolizine is a complex process that involves several steps. One of the most commonly used methods for synthesizing this compound is the Pictet-Spengler reaction. This reaction involves the condensation of an aldehyde or ketone with tryptamine in the presence of an acid catalyst.
科学的研究の応用
The scientific research on 12-methyl-2,3,4,6,7,12b-hexahydro-1H-indolo[2,3-a]quinolizine has been focused on its potential as a drug candidate. It has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-viral activities. It has also been investigated for its potential as a treatment for neurological disorders such as Alzheimer's disease.
特性
CAS番号 |
13233-45-9 |
|---|---|
製品名 |
12-methyl-2,3,4,6,7,12b-hexahydro-1H-indolo[2,3-a]quinolizine |
分子式 |
C16H20N2 |
分子量 |
240.34 g/mol |
IUPAC名 |
12-methyl-2,3,4,6,7,12b-hexahydro-1H-indolo[2,3-a]quinolizine |
InChI |
InChI=1S/C16H20N2/c1-17-14-7-3-2-6-12(14)13-9-11-18-10-5-4-8-15(18)16(13)17/h2-3,6-7,15H,4-5,8-11H2,1H3 |
InChIキー |
LMUPITQSBFPIBM-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C3=C1C4CCCCN4CC3 |
正規SMILES |
CN1C2=CC=CC=C2C3=C1C4CCCCN4CC3 |
同義語 |
1,2,3,4,6,7,12,12b-Octahydro-12-methylindolo[2,3-a]quinolizine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




